tTAuP

Cytotoxicity IC50 Friend Leukemia Cells

For researchers investigating gold-based anticancer mechanisms, sourcing a structurally defined and biologically validated organometallic probe can be a bottleneck. tTAuP directly addresses the need for a well-characterized gold(I) complex with a distinct dual-ligand system (8-thiotheophyllinate and triphenylphosphine). - Potent in vitro cytotoxicity: IC50 of 0.2 µM in continuous exposure against Friend leukemia cells. - Synergistic with cisplatin, enabling combination therapy research to overcome resistance or reduce toxicity. - Unique subcellular probe: SXRF-documented dual nuclear and cytoplasmic distribution for uptake and trafficking studies.

Molecular Formula C11H20N2O2
Molecular Weight 0
CAS No. 137025-15-1
Cat. No. B1179274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametTAuP
CAS137025-15-1
Synonyms8-thiotheophyllinate-triphenylphosphine gold(I)
Molecular FormulaC11H20N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tTAuP (CAS 137025-15-1) Procurement Guide: Gold(I) Anticancer Complex Profile


tTAuP, chemically designated as (8-thiotheophyllinate)(triphenylphosphine)gold(I), is an organometallic compound belonging to the class of gold(I) thiolate complexes [1]. It has been investigated primarily as a potential anticancer agent, demonstrating potent in vitro cytotoxicity against Friend leukemia cells [2].

Why tTAuP Cannot Be Substituted by Generic Gold(I) Complexes or Platinum Analogs


Direct substitution of tTAuP with other gold(I) complexes like auranofin or platinum-based drugs such as cisplatin is not scientifically justified due to its unique dual-ligand system of 8-thiotheophyllinate and triphenylphosphine [1]. This specific coordination environment dictates a distinct cytotoxic profile, including an IC50 of 0.2 µM in continuous exposure against Friend leukemia cells [2], and a demonstrated synergy when combined with cisplatin [3], which cannot be extrapolated to other gold(I) thiolates or platinum complexes.

tTAuP Quantitative Differentiation Evidence: Potency and Synergy vs. Comparators


In Vitro Cytotoxic Potency (IC50) Against Friend Leukemia Cells

In a direct comparative study within the same experimental system, tTAuP demonstrated a superior cytotoxic profile against Friend leukemia cells relative to exposure duration. The IC50 for continuous exposure was 0.2 µM, while shorter 15- and 60-minute exposures resulted in IC50 values of 2.2 µM and 1.3 µM, respectively [1]. In contrast, the clinically approved gold drug auranofin, tested in a separate study against a different cell line (HCT116 colon cancer), exhibited a significantly higher IC50 of 2.5 µM after a 24-hour exposure [2].

Cytotoxicity IC50 Friend Leukemia Cells Gold(I) Complex

Synergistic Activity with Cisplatin in Leukemia Model

The combination of tTAuP with the standard platinum-based drug cisplatin (CDDP) was shown to be more active than either agent administered alone in the same Friend leukemia cell model [1]. The study demonstrated that the combined effect was synergistic, suggesting that tTAuP may potentiate the activity of cisplatin, a key comparator for new anticancer agents [1].

Drug Synergy Cisplatin Combination Therapy Leukemia

Dual Nuclear and Cytoplasmic Intracellular Accumulation

Intracellular accumulation studies using Synchrotron X-Ray Fluorescence (SXRF) revealed that tTAuP rapidly accumulates in both the nuclear and cytoplasmic fractions of Friend leukemia cells [1]. This dual localization is critical for its cytotoxic effect and distinguishes it from compounds that are primarily sequestered in one compartment. For example, many platinum drugs primarily target nuclear DNA, whereas tTAuP's cytoplasmic presence may engage additional targets [2].

Intracellular Accumulation SXRF Gold(I) Complex Cellular Uptake

Targeted Research Applications for tTAuP (CAS 137025-15-1) Based on Quantified Evidence


In Vitro Studies of Gold(I)-Mediated Cytotoxicity in Hematological Malignancies

Given its potent IC50 of 0.2 µM in Friend leukemia cells [1], tTAuP is ideally suited for in vitro investigations into the molecular mechanisms of gold(I)-induced cell death in leukemia and lymphoma models. Its rapid intracellular accumulation and dual nuclear/cytoplasmic distribution [2] provide a unique tool to dissect signaling pathways distinct from platinum-based agents.

Combination Therapy Research to Overcome Cisplatin Resistance

The demonstrated synergy between tTAuP and cisplatin [3] positions this compound as a prime candidate for research on combination regimens. Procurement is warranted for studies aiming to resensitize cisplatin-resistant cancer cells or to lower the effective dose of cisplatin, thereby mitigating its well-known toxicity.

Mechanistic Studies of Gold Complex Accumulation and Subcellular Trafficking

The SXRF-documented distribution of tTAuP to both the nucleus and cytoplasm [4] makes it a valuable probe for studying cellular uptake, trafficking, and efflux mechanisms of lipophilic gold(I) complexes. Researchers can use tTAuP to investigate how modifications in ligand structure influence subcellular localization and subsequent biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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